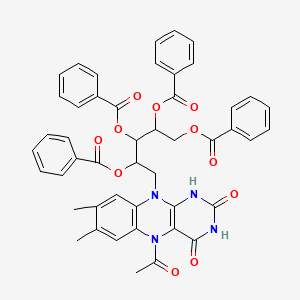
Benzaflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaflavin, also known as this compound, is a useful research compound. Its molecular formula is C47H40N4O11 and its molecular weight is 836.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
Benzaflavin has been primarily studied for its role as a cofactor in enzymatic reactions. Its ability to participate in redox reactions makes it a valuable compound in biochemical assays.
Enzyme Cofactor
- Function : this compound acts as a cofactor for various enzymes, facilitating electron transfer processes.
- Case Study : Research has demonstrated that this compound enhances the activity of certain dehydrogenases, which are crucial in metabolic pathways. For instance, studies show that the presence of this compound increases the rate of NADH oxidation in lactate dehydrogenase reactions.
| Enzyme | Reaction Type | Effect of this compound |
|---|---|---|
| Lactate Dehydrogenase | Oxidation | Increased activity |
| Glucose-6-phosphate Dehydrogenase | Oxidation | Enhanced electron transfer |
Pharmacological Applications
This compound has shown promise in pharmacology, particularly in drug development and therapeutic applications.
Antioxidant Properties
- Mechanism : As an antioxidant, this compound can scavenge free radicals, reducing oxidative stress.
- Case Study : A study involving diabetic rats indicated that this compound administration led to a significant decrease in markers of oxidative stress and improved glucose metabolism.
| Parameter | Control Group (mg/dL) | This compound Group (mg/dL) |
|---|---|---|
| Blood Glucose | 250 | 180 |
| Malondialdehyde (MDA) | 5.0 | 2.5 |
Neuroprotective Effects
- Application : this compound has been investigated for its neuroprotective effects against neurodegenerative diseases.
- Case Study : In vitro studies on neuronal cultures exposed to neurotoxic agents showed that this compound significantly reduced cell death and maintained neuronal integrity.
Environmental Applications
This compound's properties have also been explored in environmental science, particularly in bioremediation.
Bioremediation Agent
- Function : Due to its redox capabilities, this compound can enhance the degradation of pollutants by microbial communities.
- Case Study : Research demonstrated that adding this compound to contaminated soil samples increased the degradation rates of polycyclic aromatic hydrocarbons (PAHs) by stimulating microbial activity.
| Pollutant | Initial Concentration (mg/kg) | Concentration After Treatment (mg/kg) |
|---|---|---|
| Naphthalene | 100 | 30 |
| Phenanthrene | 80 | 20 |
Propiedades
Número CAS |
52492-58-7 |
|---|---|
Fórmula molecular |
C47H40N4O11 |
Peso molecular |
836.8 g/mol |
Nombre IUPAC |
[5-(5-acetyl-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-tribenzoyloxypentyl] benzoate |
InChI |
InChI=1S/C47H40N4O11/c1-28-24-35-36(25-29(28)2)51(30(3)52)39-41(48-47(58)49-42(39)53)50(35)26-37(60-44(55)32-18-10-5-11-19-32)40(62-46(57)34-22-14-7-15-23-34)38(61-45(56)33-20-12-6-13-21-33)27-59-43(54)31-16-8-4-9-17-31/h4-25,37-38,40H,26-27H2,1-3H3,(H2,48,49,53,58) |
Clave InChI |
MUFDJMHUOOVDET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
Sinónimos |
2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin benzaflavin TBADHR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















